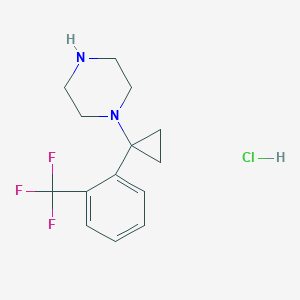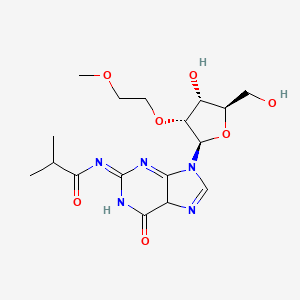
Guanosine, 2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is a modified nucleoside derivative of guanosine Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- typically involves the modification of the guanosine molecule. The process may include:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups of guanosine to prevent unwanted reactions.
Introduction of the 2’-O-(2-methoxyethyl) Group: Using reagents such as 2-methoxyethyl chloride in the presence of a base to introduce the 2’-O-(2-methoxyethyl) group.
N-Acylation: Acylating the amino group with 2-methyl-1-oxopropyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2’-O-(2-methoxyethyl) group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like thiols or amines, basic conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, modified nucleosides like Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- are used to study nucleic acid interactions and functions. They can be incorporated into oligonucleotides for research purposes.
Medicine
In medicine, this compound may have potential applications in antiviral and anticancer therapies. Modified nucleosides are often explored for their ability to interfere with viral replication or cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid functions, leading to various biological effects. The molecular targets may include enzymes involved in nucleic acid synthesis and repair.
類似化合物との比較
Similar Compounds
Guanosine: The parent compound, which lacks the 2’-O-(2-methoxyethyl) and N-(2-methyl-1-oxopropyl) modifications.
2’-O-Methylguanosine: A similar compound with a methyl group instead of the 2-methoxyethyl group.
N-Acylated Guanosine Derivatives: Compounds with different acyl groups attached to the amino group.
Uniqueness
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and biological activity compared to similar compounds.
特性
分子式 |
C17H25N5O7 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-12,16,23-24H,4-6H2,1-3H3,(H,20,21,25,26)/t9-,10?,11-,12-,16-/m1/s1 |
InChIキー |
LVHQRCMJGFGEFA-MFFDTGCVSA-N |
異性体SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC |
正規SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


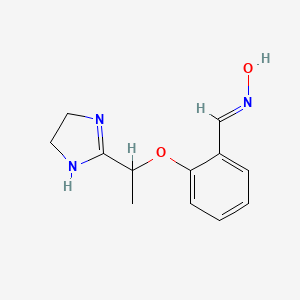
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
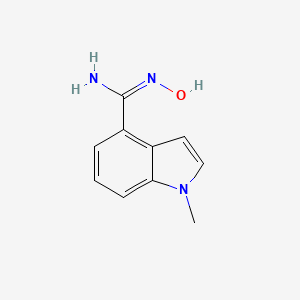
![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)
![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)

![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)
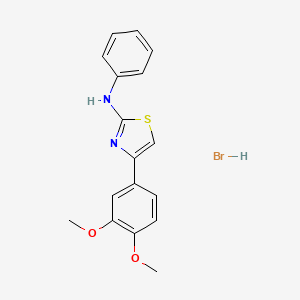
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
